GPR35 Pharmacological Selectivity: Inactivity of the Target Compound Versus Potent Agonist Comparators
In a primary GPR35 antagonism assay, 3-cyclopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride (EOS57024) was tested and returned an activity call of 'inactive' [1]. This contrasts sharply with known potent GPR35 oxadiazole-containing agonists such as CHEMBL3306990, which exhibits an IC₅₀ of 0.740 nM in a CHO-K1 cell desensitization assay and an EC₅₀ of 1.10 nM in a DMR functional assay [2]. The inactivity of the target compound establishes a clear pharmacological differentiation: the specific substitution pattern—cyclopropyl at C3 coupled with an unsubstituted (S)-pyrrolidin-2-yl at C5—is insufficient to engage GPR35, whereas other oxadiazole chemotypes bearing extended aromatic or carboxylate substituents achieve sub-nanomolar potency at the same target.
| Evidence Dimension | GPR35 receptor antagonism / agonism activity |
|---|---|
| Target Compound Data | Inactive (GPR35 antagonism, primary assay) |
| Comparator Or Baseline | CHEMBL3306990 (GPR35 agonist): IC₅₀ = 0.740 nM, EC₅₀ = 1.10 nM (CHO-K1 cells) |
| Quantified Difference | Qualitative: inactive vs. sub-nanomolar agonist; >1,000-fold difference in apparent potency |
| Conditions | Target compound: GPR35 antagonism primary assay (SilDrug/ECBD). Comparator: Agonist activity at human GPR35 expressed in CHO-K1 cells (BindingDB BDBM50575549). |
Why This Matters
This negative selectivity data is critical for screening programs targeting GPR35 or requiring GPR35-counter-screened chemical probes, as it rules out this scaffold as a GPR35 ligand and distinguishes it from oxadiazole chemotypes that potently activate the receptor.
- [1] SilDrug / ECBD. EOS57024 Assay Data: GPR35 antagonism – inactive. https://sildrug.ibb.waw.pl/ecbd/EOS57024/ View Source
- [2] BindingDB. BDBM50575549 (CHEMBL3306990): IC₅₀ 0.740 nM, EC₅₀ 1.10 nM at human GPR35 expressed in CHO-K1 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575549 View Source
